molecular formula C10H12ClNO B1649176 3-(2-Chloro-phenoxymethyl)-azetidine

3-(2-Chloro-phenoxymethyl)-azetidine

Cat. No.: B1649176
M. Wt: 197.66 g/mol
InChI Key: MQHVVMMEHONYPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical and Contemporary Significance of Four-Membered Heterocycles in Chemical Biology and Medicinal Chemistry

Four-membered heterocycles are a class of compounds characterized by a ring structure containing three carbon atoms and one heteroatom. numberanalytics.com Their chemistry has been a subject of interest since the early 20th century, most notably with the discovery of the β-lactam (azetidin-2-one) ring, the core component of penicillin and cephalosporin (B10832234) antibiotics. researchgate.netresearchgate.net These foundational discoveries highlighted the potent biological activity that could be achieved with such strained ring systems. In contemporary medicinal chemistry, there is a resurgent interest in four-membered heterocycles like azetidines and oxetanes as they provide novel chemical space and can significantly influence the physicochemical properties of drug candidates. researchgate.netnih.gov

The azetidine (B1206935) ring, a four-membered saturated heterocycle containing one nitrogen atom, is increasingly recognized as a "privileged scaffold" in drug discovery. researchgate.netpharmablock.com This designation refers to molecular frameworks that are capable of binding to multiple biological targets, appearing frequently in bioactive compounds. acs.orgnih.gov The significance of the azetidine motif lies in its unique combination of properties. It possesses considerable ring strain (approximately 25.4 kcal/mol), which imparts a high degree of molecular rigidity, yet it maintains greater chemical stability than its three-membered counterpart, aziridine (B145994). rsc.orgrsc.org

This balance between stability and rigidity allows the azetidine scaffold to improve pharmacological properties when incorporated into a molecule. researchgate.netpharmablock.com The conformationally restricted nature of the ring can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and potency. enamine.net Furthermore, the polar nitrogen atom provides a vector for chemical modification and can participate in crucial hydrogen bonding interactions within a receptor's binding site. The value of this scaffold is demonstrated by its presence in marketed drugs such as the antihypertensive agent Azelnidipine and the kinase inhibitor Cobimetinib. rsc.orgenamine.net

Historically, the exploration of azetidines in drug discovery was hampered by synthetic challenges. nih.govresearchgate.net The inherent strain of the four-membered ring made their construction difficult, limiting the availability of diverse azetidine-containing building blocks. enamine.net However, recent decades have seen remarkable progress in synthetic methodologies, making these scaffolds far more accessible. rsc.orgrsc.org

Innovations in synthetic organic chemistry have provided numerous robust routes to functionalized azetidines. These methods include intramolecular cyclizations, such as palladium-catalyzed C-H amination rsc.org, ring-expansion reactions of aziridines organic-chemistry.org, and strain-release homologation of azabicyclo[1.1.0]butanes. rsc.org The development of new catalytic systems, for instance, those using non-toxic and abundant metals like titanium, has enabled the efficient, large-scale synthesis of specific azetidine structures, including spiro-azetidines. technologynetworks.com These synthetic advancements have had a profound impact on drug design, allowing medicinal chemists to readily incorporate the azetidine motif into compound libraries for screening. enamine.nettechnologynetworks.com The increased availability of these building blocks expands the accessible chemical space, facilitating the development of novel therapeutics for a range of conditions, including neurological disorders. researchgate.nettechnologynetworks.com

Exploration of Phenoxymethyl (B101242) and Halogenated Phenyl Moieties in Bioactive Compounds

The functionalization of a core scaffold like azetidine with specific side chains is a critical aspect of rational drug design. The phenoxymethyl and halogenated phenyl groups are two such moieties that are frequently employed to fine-tune the biological and pharmacological properties of a lead compound.

The phenoxymethyl group serves as a versatile linker that connects an aromatic system (the phenyl ring) to another part of a molecule via a flexible ether bond. In ligand design, such linkers play a crucial role in positioning key functional groups for optimal interaction with a biological target. researchgate.net The introduction of a phenoxymethyl scaffold can influence a molecule's conformation, solubility, and metabolic stability. The ether oxygen can act as a hydrogen bond acceptor, while the phenyl ring can engage in hydrophobic or π-stacking interactions within a protein's binding pocket. mdpi.com The strategic placement of this scaffold is a key consideration in designing peptidomimetics and other small molecule inhibitors where precise spatial orientation of pharmacophoric elements is required for activity. researchgate.net

The incorporation of halogen atoms (F, Cl, Br, I) is a well-established and powerful strategy in medicinal chemistry for modulating a molecule's bioactivity. nih.govresearchgate.net Halogens can profoundly influence a compound's physicochemical properties, such as lipophilicity, permeability, and metabolic stability. nih.gov For instance, replacing a hydrogen atom with a halogen can block sites of metabolic oxidation, thereby increasing the drug's half-life. nih.gov

Beyond these steric and electronic effects, halogens can participate in specific, non-covalent interactions known as "halogen bonds." nih.gov This occurs when the electropositive region on the outer side of the halogen atom (the sigma hole) interacts favorably with a negatively charged or nucleophilic region on a biological target, such as a backbone carbonyl group. nih.gov The strength of this interaction correlates with the size of the halogen, and its strategic use can enhance binding affinity and selectivity. nih.govacs.org The position of the halogen on an aromatic ring (ortho, meta, or para) can also have a significant impact on activity, often due to steric effects or altered electronic properties. acs.org

Research Rationale and Scope for 3-(2-Chloro-phenoxymethyl)-azetidine

The design of this compound emerges from a rational combination of the structural motifs discussed above. The core of the molecule is the azetidine ring, a privileged scaffold known to impart favorable conformational rigidity and introduce a key interaction point via its nitrogen atom. researchgate.netpharmablock.com This core is functionalized at the 3-position with a phenoxymethyl linker, which serves to project an aromatic group away from the saturated ring system, allowing it to explore and interact with distinct regions of a potential biological target.

The rationale for investigating this specific compound is therefore based on the hypothesis that the unique three-dimensional arrangement of the rigid azetidine, the flexible phenoxymethyl linker, and the modulating chloro-substituent could result in a molecule with novel biological activity. The compound serves as a model for exploring the synergy between these three distinct chemical features. Research on this compound would aim to characterize its chemical properties and explore its potential as a building block or a lead compound in drug discovery programs.

Chemical Properties of this compound

The following table summarizes some of the predicted physicochemical properties of the title compound.

PropertyValueReference
Molecular Formula C₁₀H₁₂ClNO cymitquimica.com
Molecular Weight 197.66 g/mol cymitquimica.com
Boiling Point 291.8±10.0 °C chemicalbook.com
Density 1.173±0.06 g/cm³ chemicalbook.com
pKa 10.49±0.40 chemicalbook.com

Positioning of this compound within Contemporary Medicinal Chemistry Research

While the broader class of azetidine derivatives has been the subject of extensive investigation, specific public research focusing solely on this compound is not extensively detailed in available literature. However, its position and potential significance in medicinal chemistry can be inferred by analyzing its distinct structural components: the azetidine core, the substitution at the 3-position, and the 2-chloro-phenoxymethyl side chain.

The core of the molecule is the azetidine ring , a scaffold increasingly favored in drug discovery. nih.gov Its rigid, three-dimensional nature is a key attribute that medicinal chemists leverage to orient substituents in precise vectors, which can enhance interactions with protein binding pockets. nih.gov The inclusion of this nitrogen-containing heterocycle often improves key drug-like properties. nih.gov

The substitution at the 3-position is a common strategy for developing functionally diverse azetidine derivatives. This position allows for the attachment of various side chains that can serve as pharmacophores, engaging directly with biological targets. Research on other 3-substituted azetidines has yielded compounds with a wide array of activities, demonstrating the viability of this approach for generating novel bioactive molecules. researchgate.net

The 2-chloro-phenoxymethyl side chain is the primary driver of the compound's specific potential. The phenoxymethyl group itself is a structural element found in various pharmacologically active compounds. The addition of a chlorine atom to the phenyl ring is a classic medicinal chemistry tactic. Halogenation, particularly with chlorine at the ortho- (2-position), meta-, or para-position, can profoundly influence a molecule's electronic distribution, lipophilicity, and metabolic stability. nih.gov This can lead to enhanced binding affinity for the target protein and an improved pharmacokinetic profile. Specifically, the electron-withdrawing nature of the chlorine atom in the ortho position can affect the conformation and electronic properties of the entire side chain.

The table below deconstructs the molecule to highlight the significance of each component in the context of medicinal chemistry.

Structural ComponentRole in Medicinal ChemistryPotential Impact on Compound's Profile
Azetidine Ring Provides a rigid, three-dimensional scaffold.Improves metabolic stability and solubility; orients substituents for optimal target binding. nih.govnih.gov
3-Position Linkage A common attachment point for functional side chains.Allows for directed interaction with biological targets; a key site for structure-activity relationship (SAR) studies. researchgate.net
Phenoxymethyl Group A linker and pharmacophoric element.Can participate in key binding interactions such as pi-stacking and hydrogen bonding; influences overall molecular properties.
2-Chloro Substituent An electron-withdrawing group on the phenyl ring.Modulates electronic properties, lipophilicity, and metabolic pathways; can enhance binding affinity and pharmacokinetic properties. nih.gov

To contextualize the potential of this compound, it is useful to consider other 3-substituted azetidine derivatives that have been investigated for their biological activity.

Example of 3-Substituted Azetidine DerivativeDocumented Biological Activity / Target
N-(1-benzhydryl-azetidin-3yl)-4-bromo-benzamideD4 receptor antagonist. researchgate.net
1-(1,3-thiazolin-2-yl)azetidin-3-ylthio moietyComponent of the orally active carbapenem (B1253116) antibiotic L-084. researchgate.net
3-hydroxy-3-(4-methoxyphenyl)azetidine derivativesModerate affinity for GABA transporters (GAT-1 and GAT-3). researchgate.net
Azetidine-2,3-dicarboxylic acidsAgonists/partial agonists at NMDA receptor subtypes. nih.gov

Given the established importance of the azetidine scaffold and the strategic use of halogenated phenyl rings in drug design, this compound represents a compound of interest for exploratory research. It stands as a prototypical example of how established structural motifs can be combined to generate novel chemical entities for screening against various biological targets, including enzymes and receptors implicated in a range of diseases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

3-[(2-chlorophenoxy)methyl]azetidine

InChI

InChI=1S/C10H12ClNO/c11-9-3-1-2-4-10(9)13-7-8-5-12-6-8/h1-4,8,12H,5-7H2

InChI Key

MQHVVMMEHONYPX-UHFFFAOYSA-N

SMILES

C1C(CN1)COC2=CC=CC=C2Cl

Canonical SMILES

C1C(CN1)COC2=CC=CC=C2Cl

Origin of Product

United States

Synthetic Methodologies for 3 2 Chloro Phenoxymethyl Azetidine and Analogues

Classical and Contemporary Approaches to Azetidine (B1206935) Ring Formation

The construction of the azetidine ring is a central challenge in the synthesis of compounds like 3-(2-Chloro-phenoxymethyl)-azetidine. Several classical and modern methods have been developed to address this, each with its own advantages and limitations.

Cycloaddition and Intramolecular Cyclization Protocols

Cycloaddition reactions represent a powerful and atom-economical approach to the azetidine core. researchgate.net The [2+2] cycloaddition between an imine and a ketene (B1206846), known as the Staudinger synthesis, is a well-established method for forming the related 2-azetidinone (β-lactam) ring, which can be a precursor to azetidines. researchgate.net More direct approaches involve the photochemical [2+2] cycloaddition of imines and alkenes, often referred to as the aza Paternò-Büchi reaction. researchgate.netresearchgate.net Recent advancements have focused on using visible light photocatalysis to overcome the limitations of traditional UV light-mediated reactions, expanding the scope and utility of this method. researchgate.net For instance, visible-light-mediated aza Paternò-Büchi reactions have been successfully developed using acyclic oximes and alkenes. researchgate.net

Intramolecular cyclization is another cornerstone in azetidine synthesis. This strategy typically involves the formation of a carbon-nitrogen bond within a linear precursor containing a nitrogen nucleophile and a suitable leaving group. A common approach is the intramolecular SN2 reaction where a nitrogen atom displaces a leaving group, such as a halide or a mesylate, from a γ-position. nih.gov For example, substituted azetidines can be synthesized via the displacement of a mesylate group. google.com Additionally, intramolecular aminolysis of epoxides provides a regioselective route to functionalized azetidines. Lanthanide triflates, such as La(OTf)3, have been shown to be effective catalysts for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, yielding azetidines in high yields. nih.gov

Cyclization StrategyDescriptionKey Features
[2+2] Cycloaddition Reaction between an imine and an alkene or ketene to form the four-membered ring in a single step. researchgate.netresearchgate.netAtom-economical; direct access to the azetidine or azetidinone core. researchgate.netresearchgate.net
Intramolecular SN2 A nitrogen nucleophile within a molecule displaces a leaving group at the γ-position to form the azetidine ring. nih.govReliable and predictable; allows for the use of a wide range of precursors. google.com
Intramolecular Epoxide Aminolysis Ring-opening of an epoxide by an internal amine nucleophile to form a hydroxyl-substituted azetidine. nih.govProvides access to functionalized azetidines with stereochemical control. nih.gov

Ring-Opening and Rearrangement Reactions for Azetidine Synthesis

Alternative strategies for constructing the azetidine skeleton involve the transformation of other ring systems. Ring-opening of cyclopropanes followed by intramolecular cyclization is an emerging method. For example, cyclopropane (B1198618) 1,1-diesters can act as 1,3-biselectrophiles. thieme-connect.com A Lewis acid, such as Ni(ClO4)2, can activate the cyclopropane for ring-opening by an aromatic amine. Subsequent oxidation generates a second electrophilic site, leading to ring closure and the formation of the azetidine. thieme-connect.com

Ring-contraction reactions also provide a pathway to azetidines. For instance, α-bromo N-sulfonylpyrrolidinones can undergo a ring contraction in the presence of a base and a nucleophile to yield α-carbonylated N-sulfonylazetidines. rsc.org This transformation proceeds through a proposed mechanism involving nucleophilic addition to the amide carbonyl, followed by an intramolecular SN2 reaction. rsc.org

TransformationStarting MaterialKey ReagentsProduct
Cyclopropane Ring-Opening/Closing Cyclopropane 1,1-diesterAromatic amine, Lewis acid (e.g., Ni(ClO4)2), Oxidant thieme-connect.comPolysubstituted azetidine thieme-connect.com
Pyrrolidinone Ring Contraction α-bromo N-sulfonylpyrrolidinoneBase (e.g., K2CO3), Nucleophile (e.g., MeOH) rsc.orgα-carbonylated N-sulfonylazetidine rsc.org

Metal-Catalyzed and Organometallic Strategies for Azetidine Construction

Metal catalysis has significantly advanced the synthesis of azetidines, offering novel pathways with high efficiency and selectivity. researchgate.net Palladium-catalyzed intramolecular amination of unactivated C-H bonds has been developed for the synthesis of azetidines from picolinamide-protected amines. organic-chemistry.org This method allows for the formation of the azetidine ring by functionalizing otherwise inert C-H bonds.

Nickel-catalyzed cross-coupling reactions have also been employed in a straightforward synthesis of enantiomerically pure 2-alkyl azetidines. nih.gov This protocol involves the highly regioselective coupling of an aliphatic organozinc reagent with an aziridine (B145994) precursor that has a tethered thiophenyl group. Activation of the sulfide (B99878) as a leaving group triggers the cyclization to form the 2-substituted azetidine. nih.gov

Furthermore, photo-induced copper catalysis has enabled a [3+1] radical cascade cyclization of aliphatic amines with alkynes to produce highly functionalized azetidines. nih.gov In this process, photogenerated α-aminoalkyl radicals are captured by alkynes, initiating a tandem reaction sequence that leads to the formation of the azetidine ring. nih.gov

Advanced Synthetic Transformations for Functionalized Azetidines

Once the azetidine ring is formed, further functionalization is often necessary to arrive at the target molecule. Advanced synthetic methods have been developed to modify the azetidine core, often taking advantage of its inherent ring strain.

Strain-Release Functionalization and Azetidinylation Reactions

The significant ring strain of azetidines can be harnessed to drive chemical reactions. rsc.org Strain-release functionalization often starts with highly strained precursors like 1-azabicyclo[1.1.0]butane (ABB). unife.itnih.gov This strained molecule can undergo a double functionalization in the presence of an electrophile and a nucleophile, leading to the predictable formation of two new bonds and a functionalized azetidine in a single step. chemrxiv.orgacs.org This "azetidinylation" allows for the direct installation of the azetidine motif onto other molecules. nih.gov For instance, the reaction of ABB with organometal reagents in the presence of a copper catalyst provides a rapid route to bis-functionalized azetidines. organic-chemistry.org

Photochemical Catalysis in Azetidine Derivatization

Photochemical methods are increasingly being used for the synthesis and functionalization of azetidines under mild conditions. unife.it Visible-light photoredox catalysis has emerged as a powerful tool. chemrxiv.org For example, a photocatalytic radical strategy has been developed for accessing densely functionalized azetidines from azabicyclo[1.1.0]butanes (ABBs). unife.itresearchgate.net This method utilizes an organic photosensitizer to promote the homolytic cleavage of sulfonyl imine precursors. The resulting radical intermediates are then intercepted by the ABB through a radical strain-release process, affording difunctionalized azetidines in a single step. unife.itresearchgate.net This approach highlights the potential of merging photocatalysis with strain-release chemistry to access complex azetidine derivatives. chemrxiv.org

MethodPrecursorKey Features
Strain-Release Functionalization 1-Azabicyclo[1.1.0]butane (ABB)Utilizes ring strain to drive reactions; allows for difunctionalization in a single step. unife.itnih.govacs.org
Photocatalytic Derivatization Azabicyclo[1.1.0]butanes (ABBs)Mild reaction conditions using visible light; generates radical intermediates for functionalization. unife.itchemrxiv.orgresearchgate.net

Development and Application of Azetidine Sulfonyl Fluorides as Reactive Intermediates

Recent innovations in synthetic chemistry have introduced azetidine sulfonyl fluorides (ASFs) as versatile and highly reactive intermediates. acs.orgnih.govchemrxiv.org These compounds serve as precursors for generating azetidine carbocations under remarkably mild conditions. acs.orgnih.gov The activation of ASFs typically occurs through a defluorosulfonylation (deFS) reaction pathway, which can be initiated by gentle heating at around 60°C. acs.orgnih.govresearchgate.net This process generates a reactive azetidine carbocation that can be trapped by a wide array of nucleophiles. acs.orgdigitellinc.com

The functional group tolerance of this method is broad, allowing for the successful coupling of the azetidine motif with sensitive functionalities such as free alcohols, tertiary amines, esters, and various heterocyclic systems. acs.org This capability has been showcased through the synthesis of numerous drug analogues, highlighting the potential for rapid diversification in medicinal chemistry programs. nih.govchemrxiv.org The deFS coupling provides access to novel 3,3-disubstituted azetidine fragments that are of significant interest for drug discovery. digitellinc.com

Furthermore, the reactivity of ASFs can be modulated. Under anionic conditions, an alternative Sulfur-Fluoride Exchange (SuFEx) pathway can be accessed, leading to the formation of azetidine-sulfur(VI) derivatives. digitellinc.com This dual reactivity makes ASFs powerful tools for creating unprecedented chemical motifs and for incorporating the desirable polar, three-dimensional azetidine scaffold into complex molecules. nih.govdigitellinc.com

Directed Synthesis of 3-Substituted Azetidine Structures with Phenoxymethyl (B101242) and Halogenated Moieties

The synthesis of specifically substituted azetidines like this compound hinges on methods that allow for the precise installation of substituents at the C-3 position of the heterocyclic ring and on the appended aromatic group.

Synthetic Routes to 3-Phenoxymethylazetidine Scaffolds

A primary strategy for constructing the 3-phenoxymethylazetidine core involves a convergent synthesis where the azetidine ring and the phenoxymethyl side chain are prepared and then joined. A common route begins with a suitable azetidine precursor, such as N-protected 3-hydroxymethylazetidine. evitachem.com This precursor can be synthesized through methods like the cyclization of 1,3-dihalopropanes with a protected amine. organic-chemistry.org

The key coupling step is the formation of the ether linkage between the azetidine alcohol and a phenol (B47542). The Williamson ether synthesis or, more commonly for hindered substrates, the Mitsunobu reaction is employed. For instance, 3-hydroxymethylazetidine can undergo a nucleophilic substitution reaction with a desired phenol under Mitsunobu conditions, which typically involve triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). evitachem.com

Another versatile approach involves the use of 3-haloazetidines as electrophilic partners. For example, a 3-bromoazetidine (B1339375) derivative can react with various nucleophiles, including phenoxides, to yield the corresponding C-3 substituted azetidines. rsc.org This method allows for the late-stage introduction of the phenoxymethyl group onto a pre-formed azetidine ring. rsc.org

Regioselective Introduction of Chloro-Substituents on the Aromatic Ring

The synthesis of this compound requires the specific placement of a chlorine atom at the ortho position of the phenoxy ring. This can be achieved in two main ways:

Pre-functionalization of the Phenol: The most straightforward approach involves using a pre-chlorinated phenol, in this case, 2-chlorophenol (B165306), as the starting material for the etherification step described previously. Coupling N-protected 3-hydroxymethylazetidine with 2-chlorophenol via the Mitsunobu reaction directly yields the desired product after deprotection. This strategy avoids potential side reactions and issues with regioselectivity on the fully assembled molecule. Syntheses for analogous compounds like 3-(4-chloro-phenoxymethyl)-azetidine (B1648902) have been reported using this pre-functionalization approach. evitachem.com

Direct Chlorination: Alternatively, the chloro-substituent can be introduced via electrophilic aromatic substitution on the 3-phenoxymethylazetidine molecule itself. The ether oxygen of the phenoxymethyl group is an ortho-, para-directing group, meaning it activates these positions towards electrophilic attack. The regioselectivity (the ratio of ortho to para product) can be influenced by the choice of chlorinating agent (e.g., Cl₂, N-chlorosuccinimide) and reaction conditions. However, this method may yield a mixture of isomers (2-chloro and 4-chloro derivatives) that would require separation, making the pre-functionalization route generally more efficient for obtaining a specific regioisomer.

Asymmetric Synthesis and Enantiopure Azetidine Derivatives

For applications where chirality is crucial, the synthesis must be adapted to produce a single enantiomer of the target compound.

Methodologies for Enantioenriched Azetidine Core Systems

A variety of powerful methods have been developed to access enantioenriched azetidine cores, which can then be elaborated to form the final product.

Chiral Auxiliaries: One effective strategy involves the use of a chiral auxiliary. For example, chiral tert-butanesulfinamides can be condensed with 1,3-bis-electrophiles to form chiral sulfinimines. Subsequent organometallic addition and intramolecular cyclization proceed with high diastereoselectivity, providing enantioenriched protected azetidines. acs.org The auxiliary can then be cleaved to yield the desired enantiopure azetidine. acs.org

Catalytic Asymmetric Synthesis: The development of enantioselective catalysts has provided direct routes to chiral azetidines. Copper-catalyzed asymmetric boryl allylation of azetines, for instance, can install two stereogenic centers simultaneously with high enantioselectivity to produce chiral 2,3-disubstituted azetidines. acs.org Organocatalysis also offers viable pathways; for example, chiral pyrrolidine-based catalysts can facilitate the [2+2] annulation of aldehydes and aldimines to produce azetidine derivatives diastereoselectively. rsc.org

Strain-Release Approaches: Novel methods leveraging the ring strain of highly reactive precursors have emerged. The strain-release homologation of azabicyclo[1.1.0]butanes with boronic esters provides access to a wide range of functionalized 3,3-disubstituted azetidines. rsc.org When chiral ligands or substrates are used, this method can be rendered enantioselective. rsc.org

Chiral Pool Synthesis: Starting from readily available enantiopure materials, such as amino acids or carbohydrates, is a classic strategy. For instance, pyroglutamic acid can be transformed through a series of steps to furnish chiral azetidine scaffolds. researchgate.net

These asymmetric strategies provide the foundational tools to synthesize specific enantiomers of complex molecules like this compound, enabling detailed investigation of their stereochemistry-dependent properties.

Medicinal Chemistry and Structure Based Design of 3 2 Chloro Phenoxymethyl Azetidine Derivatives

Azetidine (B1206935) Scaffold as a Design Element in Modern Drug Discovery

The azetidine moiety, a four-membered nitrogen-containing heterocycle, has garnered significant attention from medicinal chemists. nih.gov Its unique combination of stability, rigidity, and three-dimensional character makes it an attractive design element for developing novel therapeutics across various disease areas. researchgate.netrsc.org

Comparative Analysis of Azetidine Ring System Advantages in Ligand Design

The incorporation of an azetidine ring into a ligand can offer several advantages over other cyclic or acyclic structures. researchgate.net One of the primary benefits is the introduction of conformational rigidity. This pre-organization of the molecule can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and potency. researchgate.net Compared to its three-membered counterpart, the aziridine (B145994) ring, the azetidine scaffold generally possesses greater chemical stability while still retaining sufficient ring strain to influence its reactivity and conformation. rsc.org In comparison to larger five- and six-membered rings like pyrrolidine (B122466) and piperidine, the azetidine ring provides a more compact and defined three-dimensional vector for substituents, allowing for precise exploration of chemical space around a target's binding site. This defined geometry can be crucial for achieving high selectivity.

Furthermore, the nitrogen atom within the azetidine ring can serve as a hydrogen bond acceptor or as a point for further functionalization, providing a handle to modulate the physicochemical properties of the molecule, such as solubility and lipophilicity. rsc.org

Impact of Four-Membered Rings on Molecular Properties Relevant to Drug Design

The inclusion of a four-membered ring like azetidine significantly influences a molecule's properties that are critical for its drug-like characteristics. The ring strain of approximately 25.4 kcal/mol imparts a unique reactivity profile. rsc.org This inherent strain affects bond angles and lengths, positioning substituents in distinct spatial arrangements that are not easily accessible with other scaffolds.

From a physicochemical standpoint, the azetidine scaffold can improve properties essential for drug development. For instance, replacing a gem-dimethyl group or a t-butyl group with a spiro-azetidine can lead to:

Improved Solubility: The nitrogen atom can be protonated at physiological pH, increasing aqueous solubility.

Reduced Lipophilicity: The introduction of the polar nitrogen atom generally lowers the molecule's logP, which can be beneficial for optimizing the ADME (absorption, distribution, metabolism, and excretion) profile.

Novel Structural Conformations: The rigid, three-dimensional nature of the azetidine ring introduces a defined exit vector for substituents, which can be exploited to optimize interactions with a biological target. researchgate.net

Rational Design Strategies for Azetidine-Based Chemical Probes

Computational Chemistry and Molecular Modeling for Ligand Optimization

Computational methods are invaluable in the design and optimization of azetidine-based ligands. mit.edu Molecular docking studies, for example, can predict the binding mode of a ligand like 3-(2-chloro-phenoxymethyl)-azetidine within the active site of a target protein. This allows researchers to visualize key interactions, such as hydrogen bonds and hydrophobic contacts, and to propose modifications that could enhance binding affinity.

Quantum chemical methods can be employed to study the electronic and thermodynamic properties of azetidine derivatives, providing insights into their reactivity and stability. mit.edu Furthermore, computational models can predict which precursor molecules are most likely to react successfully to form the desired azetidine ring, saving significant time and resources in the lab by prescreening potential synthetic routes. mit.edu For instance, models can calculate frontier orbital energies to predict the feasibility of photocatalyzed reactions to form azetidines. mit.edu

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are key strategies in modern drug design to discover novel active compounds and optimize lead molecules. drughunter.com

Scaffold hopping involves replacing the central core of a known active molecule with a different scaffold, like azetidine, while maintaining the original orientation of the critical binding groups. This can lead to new chemical series with improved properties or novel intellectual property. baranlab.org The azetidine ring is an attractive scaffold for this purpose due to its ability to present substituents in a well-defined three-dimensional arrangement. researchgate.net

Bioisosteric replacement is the substitution of one functional group with another that has similar physical or chemical properties, with the goal of improving the molecule's biological activity or pharmacokinetic profile. drughunter.comnih.gov In the context of this compound, bioisosteric replacements could be explored at several positions:

The azetidine ring itself could be considered a bioisostere for other small heterocycles.

The chloro-substituent on the phenyl ring could be replaced with other halogens (F, Br) or small electron-withdrawing groups (e.g., CF₃) to modulate electronic properties and binding interactions.

The ether linkage could be replaced with other linking groups, such as an amide or a reversed amide, to alter stability and hydrogen bonding capacity.

A common bioisosteric replacement for a carboxylic acid is a tetrazole ring, which was explored in certain azetidine derivatives to act as a substitute for a carboxylic acid function. nih.gov

Structure-Activity Relationship (SAR) Investigations of this compound Analogues

While specific SAR data for this compound is not extensively available in the public domain, general principles can be inferred from studies on analogous series of azetidine and azetidinone derivatives. nih.govmdpi.com SAR studies are crucial for understanding how chemical modifications to a lead compound affect its biological activity, guiding the optimization process. rsc.orgmdpi.com

For a hypothetical target, an SAR campaign for this compound would involve systematic modifications to different parts of the molecule.

Table 1: Hypothetical Structure-Activity Relationship (SAR) Exploration Points for this compound Analogues

Molecular Position Potential Modifications Rationale for Modification
Azetidine Ring Substitution on the nitrogen atom (e.g., with alkyl or aryl groups) To explore additional binding pockets and modulate physicochemical properties like lipophilicity and basicity.
Phenoxy Ring Varying the position of the chloro substituent (ortho, meta, para) To probe the electronic and steric requirements of the binding pocket.
Phenoxy Ring Replacing the chloro group with other halogens (F, Br, I) or other substituents (e.g., methyl, methoxy) To fine-tune electronic effects, size, and lipophilicity.

| Linker | Altering the phenoxymethyl (B101242) linker (e.g., replacing the ether oxygen with S, NH, or a carbonyl group) | To change bond angles, flexibility, and hydrogen-bonding potential. |

In studies of related 3-chloro-azetidin-2-ones, the nature of the substituent on the aromatic ring has been shown to be critical for biological activity. mdpi.comnih.gov For instance, the presence and position of electron-withdrawing or electron-donating groups can significantly impact potency. researchgate.net Similarly, in a series of azetidine-2-carboxamide (B111606) analogues, modifications to the groups attached to the core scaffold led to significant improvements in potency against the STAT3 protein target. acs.org In another example, azetidin-2-ylacetic acid derivatives with lipophilic N-substituents showed high potency as GABA uptake inhibitors. nih.gov These examples underscore the importance of systematic structural modifications to elucidate the SAR and to optimize the biological activity of new azetidine-based compounds.

Elucidation of Substituent Effects on Azetidine Ring and Phenoxymethyl Moiety

The pharmacological profile of this compound is intricately linked to the nature and position of substituents on both the azetidine ring and the phenoxymethyl moiety. While specific structure-activity relationship (SAR) studies on this exact compound are not extensively documented in publicly available literature, the effects of substituents can be inferred from studies on analogous structures, such as other 3-substituted azetidines and related phenoxymethyl derivatives.

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, serves as a rigid scaffold that can influence the spatial orientation of the phenoxymethyl group. nih.govnih.gov Substitutions on the azetidine ring, particularly at the N-1 position, are known to significantly impact the physicochemical properties and biological activity of azetidine-containing compounds. For instance, the introduction of various alkyl or aryl groups at the N-1 position can modulate lipophilicity, metabolic stability, and target engagement. In the context of CNS-active agents, such modifications are crucial for fine-tuning properties that facilitate blood-brain barrier penetration. nih.gov

On the phenoxymethyl moiety, the nature and position of substituents on the phenyl ring play a critical role in modulating the electronic and steric properties of the molecule, which in turn affects its interaction with biological targets. The presence of electron-withdrawing or electron-donating groups can alter the pKa of the molecule and its ability to participate in hydrogen bonding or other non-covalent interactions. For example, in a series of penicillin analogues bearing a variable substituted 2-azetidinone ring, the presence of a phenyl group at the N-1 position and different substituents on this aromatic ring showed a significant influence on biological activity. mdpi.com

A study on 3-aryl-azetidine analogues of the antitumor agent TZT-1027 demonstrated that varying the substituents on the aryl ring led to a range of antiproliferative activities. mdpi.com This highlights the sensitivity of the biological response to the substitution pattern on the aromatic ring attached to the azetidine core.

Table 1: Impact of Phenyl Ring Substituents on the Activity of 3-Aryl-Azetidine Analogues This table is based on data from related 3-aryl-azetidine compounds to illustrate potential substituent effects.

Substituent at para-position of Phenyl RingRelative Potency
-HBaseline
-FIncreased
-ClSignificantly Increased
-CH3Decreased
-OCH3Variable

Note: This data is illustrative and derived from analogous compound series to indicate general trends.

Role of Chloro-Substitution in Modulating Target Interactions and Potency

The chloro-substitution at the ortho-position of the phenoxymethyl group in this compound is a key structural feature that can profoundly influence its pharmacological properties. The chlorine atom, being an electron-withdrawing group, can modulate the electronic distribution of the phenyl ring, affecting its interaction with target proteins. mdpi.com

In many classes of bioactive molecules, halogen substitutions, particularly chlorine, are employed to enhance potency and selectivity. The chloro group can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a protein's binding pocket, thereby stabilizing the ligand-receptor complex. Furthermore, the steric bulk of the chlorine atom can enforce a specific conformation on the phenoxymethyl moiety, which may be favorable for binding to the target.

Table 2: Comparative Activity of Chloro-Substituted Azetidinone Derivatives This table presents findings from related chloro-substituted azetidinone compounds to exemplify the role of chloro-substitution.

CompoundSubstitutionBiological Activity
Analogue A3-HModerate
Analogue B3-ClHigh
Analogue C4-Cl (on phenyl)Moderate to High

Note: This data is based on related azetidinone series and is for illustrative purposes.

Combinatorial and Diversity-Oriented Synthesis for Azetidine-Based Libraries

The development of diverse libraries of azetidine-based compounds is a powerful strategy for the discovery of novel therapeutic agents. Combinatorial and diversity-oriented synthesis (DOS) approaches enable the rapid generation of a multitude of structurally distinct molecules from a common scaffold. nih.gov

A key strategy in the synthesis of azetidine-based libraries involves the use of a densely functionalized azetidine core, which can be elaborated through various chemical transformations to create fused, bridged, and spirocyclic ring systems. nih.gov For instance, a reported synthesis of azetidine-based scaffolds for CNS-focused libraries started from N-allyl amino diols, which were converted to trisubstituted azetidines. nih.gov These intermediates could then be diversified through reactions such as ring-closing metathesis or intramolecular cyclizations to generate a wide array of molecular frameworks. nih.gov

The solid-phase synthesis of azetidine libraries offers several advantages, including ease of purification and the potential for automation. A 1976-membered library of spirocyclic azetidines has been successfully synthesized on solid support, demonstrating the feasibility of generating large and diverse collections of these molecules. nih.gov Such libraries can be screened against various biological targets to identify new lead compounds. The design of these libraries often incorporates principles of "drug-likeness," such as appropriate molecular weight, lipophilicity, and polar surface area, to enhance the probability of identifying compounds with favorable pharmacokinetic properties. nih.gov

While a specific library based on the this compound scaffold has not been explicitly described in the provided search results, the methodologies developed for other azetidine-based libraries are directly applicable. A combinatorial approach could involve varying the substituents on the phenoxymethyl ring and at the N-1 position of the azetidine ring to explore the chemical space around this scaffold.

Table 3: Building Blocks for a Hypothetical 3-(Phenoxymethyl)-azetidine Library

Azetidine CoreN-1 Substituent (R1)Phenyl Substituent (R2)
3-(Hydroxymethyl)azetidine-H, -CH3, -Benzyl2-Cl
-Boc4-Cl
-Acyl2,4-diCl
4-F

This table illustrates a potential combinatorial matrix for generating a library of 3-(phenoxymethyl)-azetidine derivatives.

Preclinical Biological Evaluation of 3 2 Chloro Phenoxymethyl Azetidine and Analogues

In Vivo Preclinical Efficacy Studies

Assessment of Therapeutic Potential in Specific Pathologies

Without any scientific data on "3-(2-Chloro-phenoxymethyl)-azetidine," it is not possible to create the authoritative and informative article as requested. Further research and publication in peer-reviewed scientific literature would be required for the requested information to become available.

Broad Spectrum Biological Activities of Azetidine (B1206935) Derivatives

Azetidine derivatives, which are four-membered saturated cyclic amines, are significant components of heterocyclic chemistry. medwinpublishers.com The strained ring of azetidine presents challenges in its synthesis but also imparts unique chemical properties. medwinpublishers.com These compounds are present in various natural and synthetic products and have garnered significant attention from researchers due to their diverse and potent biological activities. medwinpublishers.com The wide range of pharmacological applications for azetidine derivatives includes antimicrobial, antiviral, anticancer, anti-inflammatory, and neurological activities. medwinpublishers.compharmatutor.org

Antimicrobial (Antibacterial, Antifungal, Antitubercular) Investigations

The four-membered β-lactam ring is a well-known feature of many antibiotics, and azetidinone (a synonym for a β-lactam ring) derivatives have shown significant activity against a wide array of microorganisms. pharmatutor.org

Antibacterial and Antifungal Investigations:

Azetidine derivatives have been evaluated against various bacterial and fungal strains, often showing promising results. For instance, a series of novel substituted phenyl azetidin-2-one (B1220530) sulphonyl derivatives were synthesized and tested for their in-vitro antibacterial and antifungal activity. nih.gov Several of these compounds (specifically 5d, 5e, 5f, 5h, 5i, and 5j) demonstrated antibacterial activity comparable or superior to the standard drug ampicillin (B1664943). nih.gov The study suggested that the presence of electron-withdrawing groups on the phenyl ring enhanced the antimicrobial activity. nih.gov In another study, newly synthesized azetidine derivatives showed potent activity against Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli, and Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. ijpronline.comresearchgate.net These compounds also displayed high antifungal activity against Candida albicans and Aspergillus niger. ijpronline.comresearchgate.net

The antifungal potential of a novel chitosan-azetidine derivative was investigated against Aspergillus fumigatus 3007, showing a significant antifungal effect with an inhibitory index of 26.19%. nih.govnih.gov This effect was visibly confirmed by a reduction in fungal mycelia growth compared to the control. nih.gov Other research has also highlighted the antifungal properties of azetidin-2-ones, with some derivatives showing significant activity against Colletotrichum capsici, comparable to the standard fluconazole. nih.gov

Table 1: Antibacterial and Antifungal Activity of Selected Azetidine Derivatives

Compound/Derivative Target Organism(s) Key Findings Reference(s)
Substituted phenyl azetidin-2-one sulphonyl derivatives (5d, 5e, 5f, 5h, 5i, 5j) Various bacteria and fungi Showed antibacterial activity similar or better than ampicillin; compounds with electron-withdrawing groups were most active. nih.gov
Azetidine derivative (Compound D1) P. aeruginosa, E. coli, B. subtilis, S. aureus, C. albicans, A. niger Exhibited antibacterial potency comparable to ampicillin and high antifungal activity. ijpronline.comresearchgate.net
Chitosan-azetidine derivative Aspergillus fumigatus 3007 Displayed an antifungal inhibitory index of 26.19%. nih.govnih.gov
2-oxo-azetidine derivatives Colletotrichum capsici Exhibited significant antifungal activity, comparable to fluconazole. nih.gov

Antitubercular Investigations:

Tuberculosis (TB) remains a major global health issue, and the emergence of multidrug-resistant strains necessitates the development of new drugs. nih.govacs.org Azetidine derivatives have emerged as a promising class of compounds in this area. A series of azetidine derivatives, termed BGAz, were identified through a whole-cell phenotypic screen and showed potent bactericidal activity against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis (MDR-TB) with MIC₉₉ values below 10 μM. nih.govacs.orgacs.org A key finding was that these compounds appear to inhibit mycobacterial growth by interfering with the late stages of mycolic acid biosynthesis, a different mechanism from existing cell wall inhibitors. nih.govacs.org

In other research, certain azetidin-2-one analogues demonstrated moderate to good anti-tubercular activity. nih.gov Specifically, compounds 4f and 4g exhibited MIC values of 1.56 and 0.78 µg/mL, respectively, against the M. tuberculosis H₃₇Rv strain. nih.gov It was noted that chloro substitution on the aryloxy acid seemed to enhance the antimycobacterial activity. nih.gov Further studies on N-(3-chloro-2-oxo-4-substituted-azetidin-1-yl) isonicotinamide (B137802) derivatives also showed significant activity against Mycobacterium tuberculosis. psu.edu

Table 2: Antitubercular Activity of Selected Azetidine Derivatives

Compound/Derivative Target Strain(s) Activity (MIC) Key Findings Reference(s)
BGAz series (BGAz-002–BGAz-005) M. tuberculosis (drug-sensitive and MDR) <10 μM (MIC₉₉) Inhibit late-stage mycolic acid biosynthesis; no detectable resistance. nih.govacs.orgacs.org
Azetidin-2-one analogue (4f) M. tuberculosis H₃₇Rv 1.56 µg/mL Moderate to good activity. nih.gov
Azetidin-2-one analogue (4g) M. tuberculosis H₃₇Rv 0.78 µg/mL Chloro substitution appeared to enhance activity. nih.gov
N-(3-chloro-2-oxo-4-substituted-azetidin-1-yl) isonicotinamide derivatives M. tuberculosis Not specified Showed significant anti-tubercular activity. psu.edu

Antiviral Activity Assessments

The antiviral potential of azetidine derivatives has also been explored. In a study involving substituted phenyl azetidine-2-one sulphonyl derivatives, several compounds were screened for antiviral activity. nih.gov However, these particular compounds showed only weak activity against a panel of viruses including Vaccinia virus, Human Coronavirus (229E), Reovirus-1, Herpes simplex virus, Sindbis virus, Coxsackievirus B4, Yellow Fever virus, and Influenza B virus. nih.gov

More promising results have been seen with other azetidine structures. For example, a trans-isomeric derivative of N-substituted 3-aryl-4-(diethoxyphosphonyl)azetidin-2-one was found to be active against human coronavirus (HCoV-229E) with an EC₅₀ of 45 µM. researchgate.net Its cis-isomer, on the other hand, showed activity against the influenza A virus H1N1 subtype. researchgate.net The antiproliferative properties of azetidine derivatives are thought to contribute to their antiviral effects by inhibiting proteins essential for the viral life cycle. researchgate.net Recently, Assembly Biosciences Inc. identified azetidine compounds with potent antiviral activity against both herpes simplex virus-1 (HSV-1) and HSV-2, with EC₅₀ values of less than 100 nM for both viruses in infected Vero cells. bioworld.com

Table 3: Antiviral Activity of Selected Azetidine Derivatives

Compound/Derivative Target Virus Activity Cell Line Reference(s)
Substituted phenyl azetidin-2-one sulphonyl derivatives Various viruses Weak activity HEL, Vero, MDCK nih.gov
N-substituted 3-aryl-4-(diethoxyphosphonyl)azetidin-2-one (trans-isomer) Human coronavirus (HCoV-229E) EC₅₀ = 45 µM Not specified researchgate.net
N-substituted 3-aryl-4-(diethoxyphosphonyl)azetidin-2-one (cis-isomer) Influenza A virus (H1N1) Not specified Not specified researchgate.net
Azetidine compound (Cpd 1) Herpes Simplex Virus-1 (HSV-1) EC₅₀ < 100 nM Vero bioworld.com
Azetidine compound (Cpd 1) Herpes Simplex Virus-2 (HSV-2) EC₅₀ < 100 nM Vero bioworld.com

Anticancer and Antiproliferative Potencies

Azetidine and its derivatives have been investigated for their potential as anticancer agents. A series of 2-azetidinone derivatives synthesized from hippuric acid were evaluated for their in vitro anticancer activity against the MCF-7 breast cancer cell line. nih.gov The study found that N-[2-(3-chloro-2-oxo-4-styrylazetidin-1-ylamino)-2-oxoethyl]benzamide was the most potent compound against this cell line. nih.gov Another study focused on thiazole-conjugated 2-azetidinones, which were tested for their antiproliferative potential against HeLa cancer cell lines. pnrjournal.com Compound 9 from this series was identified as the most potent, with an IC₅₀ of 58.86 µM. pnrjournal.com

A conformational restriction strategy was employed to design and synthesize analogues of TZT-1027, an antitumor agent. mdpi.com In these analogues, a 3-aryl-azetidine moiety was used to replace a phenylethyl group. mdpi.com These compounds exhibited moderate to excellent antiproliferative activities, with compound 1a being the most potent, showing IC₅₀ values of 2.2 nM against A549 lung cancer cells and 2.1 nM against HCT116 colon cancer cells. mdpi.comresearchgate.net Furthermore, 3-(prop-1-en-2-yl)azetidin-2-ones demonstrated significant in vitro antiproliferative activities in MCF-7 breast cancer cells, with several compounds having IC₅₀ values in the 10–33 nM range. nih.gov These compounds were also potent in the triple-negative breast cancer cell line MDA-MB-231. nih.gov

Table 4: Anticancer and Antiproliferative Activity of Selected Azetidine Derivatives

Compound/Derivative Cell Line(s) Activity (IC₅₀) Key Findings Reference(s)
N-[2-(3-chloro-2-oxo-4-styrylazetidin-1-ylamino)-2-oxoethyl]benzamide (17) MCF-7 (Breast Cancer) Not specified Most potent among the series tested. nih.gov
Thiazole conjugated 2-azetidinone (Compound 9) HeLa (Cervical Cancer) 58.86 µM Most potent in its series. pnrjournal.com
TZT-1027 analogue (1a) A549 (Lung), HCT116 (Colon) 2.2 nM (A549), 2.1 nM (HCT116) Exhibited excellent antiproliferative activity. mdpi.comresearchgate.net
3-(Prop-1-en-2-yl)azetidin-2-ones (e.g., 9h, 9q, 9r) MCF-7 (Breast), MDA-MB-231 (Breast) 10–33 nM (MCF-7), 23–33 nM (MDA-MB-231) Potent activity in both hormone-positive and triple-negative breast cancer cells. nih.gov

Anti-inflammatory and Analgesic Properties

Azetidine derivatives have also been explored for their anti-inflammatory and analgesic effects, offering a potential alternative to non-steroidal anti-inflammatory drugs (NSAIDs) which can have gastrointestinal side effects. nih.gov A series of novel quinoline (B57606) derivatives bearing azetidinone scaffolds were synthesized and evaluated for these properties. nih.gov The compounds 3-chloro-1-(2-methoxyphenyl)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one (6a) and 3-chloro-1-(4-methoxyphenyl)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one (6b) showed significant anti-inflammatory and analgesic activity in rat models. nih.gov

In another study, new azetidine-2-one derivatives of ferulic acid were evaluated. mdpi.comresearchgate.net In a model of acute inflammation, all tested compounds showed a maximum anti-inflammatory effect 24 hours after administration, suggesting a long-acting profile. mdpi.comresearchgate.net Compound 6b from this series was found to be the most active. mdpi.comresearchgate.net These compounds also demonstrated an intense inhibitory effect on the proliferative component in a chronic inflammation model. mdpi.comresearchgate.net Furthermore, some azetidin-2-one analogues have been shown to inhibit Phospholipase A2 (PLA₂), an enzyme involved in the inflammatory process, which correlates with their anti-inflammatory and anti-tubercular activities. nih.gov

Table 5: Anti-inflammatory and Analgesic Activity of Selected Azetidine Derivatives

Compound/Derivative Animal Model Activity Key Findings Reference(s)
Quinoline derivatives with azetidinone scaffolds (6a, 6b) Carrageenan-induced rat paw edema; Eddy's hot plate Significant anti-inflammatory and analgesic activity Potent analgesic and anti-inflammatory activities observed. nih.gov
Azetidine-2-one derivatives of ferulic acid (6a-f) Carrageenan-induced rat paw edema; granuloma test Maximum effect at 24h (acute); reduced granulation tissue (chronic) Long-acting anti-inflammatory profile; compound 6b was most active. mdpi.comresearchgate.net
Azetidin-2-one analogues Mice Inhibition of Phospholipase A2 (PLA₂) Correlation between anti-inflammatory, anti-tubercular activity and PLA₂ inhibition. nih.gov

Neurological and Central Nervous System Research Applications

Azetidine-based scaffolds have been developed for creating lead-like libraries focused on the central nervous system (CNS). nih.gov These scaffolds can be used to generate diverse molecular frameworks with physicochemical properties optimized for blood-brain barrier penetration. nih.gov The inclusion of a pharmacophoric element common to many neurotransmitters and CNS-active drugs makes azetidines an excellent core for derivatization. nih.gov

Specific azetidine derivatives have been evaluated for their potential in treating neurological disorders. A novel azetidine derivative, 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792), was investigated for its effects on brain ischemia/reperfusion injury. researchgate.net The compound significantly improved neurological deficits, reduced brain edema, and suppressed apoptosis. researchgate.net Its protective effects were attributed to the attenuation of inflammation and oxidative stress. researchgate.net

Azetidine derivatives have also been studied as GABA-uptake inhibitors. nih.gov Azetidin-2-ylacetic acid derivatives with specific lipophilic residues were found to be the most potent inhibitors of the GAT-1 transporter, with IC₅₀ values in the low micromolar range. nih.gov Other derivatives showed moderate affinity for GAT-1 and GAT-3 transporters, indicating the potential of this chemical class to modulate GABAergic neurotransmission. nih.gov

Table 6: Neurological and CNS Applications of Selected Azetidine Derivatives

Compound/Derivative Application/Target Model/Assay Key Findings Reference(s)
Fused, bridged, and spirocyclic azetidine ring systems CNS-focused lead-like libraries In vitro ADME profiling Scaffolds possess favorable physicochemical properties for CNS drug discovery. nih.gov
3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792) Neuroprotection Mouse brain ischemia/reperfusion model Significantly improved neurological deficits, reduced edema, and suppressed apoptosis. researchgate.net
Azetidin-2-ylacetic acid derivatives GABA-uptake inhibition (GAT-1) GAT-1 transporter affinity assay IC₅₀ values of 2.83±0.67 µM and 2.01±0.77 µM for two derivatives. nih.gov
1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid (12d) GABA-uptake inhibition (GAT-3) GAT-3 transporter affinity assay IC₅₀ value of 15.3±4.5 µM. nih.gov

Preclinical Pharmacokinetic and Biotransformation Studies of Azetidine Derivatives

In Vitro Absorption, Distribution, Metabolism (ADM) Profiling

In vitro ADM studies are fundamental in early drug discovery to predict the in vivo behavior of a compound. These assays provide insights into a compound's metabolic stability, potential metabolic pathways, and interactions with drug-metabolizing enzymes.

Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. In vitro systems such as liver microsomes and hepatocytes are standard tools for these assessments. springernature.combioivt.com Liver microsomes primarily evaluate phase I metabolism mediated by cytochrome P450 (CYP) enzymes, while hepatocytes encompass both phase I and phase II metabolic activities. bioivt.com

For azetidine-containing compounds, metabolic stability can be variable and is influenced by the substituents on the azetidine (B1206935) ring. Some azetidine derivatives have shown moderate to high metabolic stability in human liver microsomes. For instance, certain dinitroazetidine-coumarin hybrids have demonstrated improved metabolic stability compared to their parent compounds. researchgate.net However, the azetidine ring itself can be a site of metabolism.

The 2-chlorophenoxy moiety of 3-(2-Chloro-phenoxymethyl)-azetidine is also expected to influence its metabolic stability. Chlorophenoxy herbicides have been shown to interact with and, in some cases, induce CYP enzymes, particularly those from the CYP450 IVA1 family in rats. nih.gov This suggests that the chlorophenoxy group may direct the molecule towards CYP-mediated metabolism.

An illustrative metabolic stability profile for compounds with similar structural features is presented in Table 1.

Table 1: Illustrative Metabolic Stability of Azetidine and Phenoxy-Containing Compounds in Human Liver Microsomes This table is for illustrative purposes and does not represent actual data for this compound.

Compound Structural Class Half-life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
Compound A Azetidine Derivative 45 30.8
Compound B Phenoxyacetic Acid Derivative > 120 < 11.5

Based on the known metabolic pathways for related structures, it is anticipated that this compound would exhibit moderate metabolic stability, with both the azetidine ring and the aromatic ring being potential sites for metabolism.

The biotransformation of this compound is likely to proceed through several pathways, primarily involving oxidation and conjugation reactions.

Phase I Metabolism:

Aromatic Hydroxylation: The 2-chlorophenyl ring is a probable site for hydroxylation, a common metabolic pathway for aromatic compounds catalyzed by CYP enzymes. nih.govresearchgate.netacs.org Hydroxylation can occur at various positions on the aromatic ring, leading to the formation of phenolic metabolites.

Azetidine Ring Oxidation: The azetidine ring can undergo oxidation. Studies on other azetidine-containing compounds have shown that CYP-mediated α-carbon oxidation can occur, which may be followed by ring scission to form reactive aldehyde and ketone metabolites. nih.gov

O-Dealkylation: Cleavage of the ether linkage between the phenoxy group and the azetidine methyl group could occur, although this is generally a less common pathway for this type of linkage compared to aromatic hydroxylation.

Phase II Metabolism:

Glucuronidation: If aromatic hydroxylation occurs, the resulting phenolic metabolites would be susceptible to conjugation with glucuronic acid, a process mediated by UDP-glucuronosyltransferases (UGTs). nih.govrsc.orgresearchgate.netnih.govwikipedia.org This would produce more water-soluble glucuronide conjugates, facilitating their excretion.

Sulfation: The phenolic metabolites could also undergo sulfation, another important phase II conjugation pathway for phenolic compounds. nih.gov

A summary of the predicted major metabolic pathways is provided in Table 2.

Table 2: Predicted Major Metabolic Pathways for this compound This table is for illustrative purposes and does not represent actual data for this compound.

Metabolic Pathway Enzyme Family Potential Metabolites
Aromatic Hydroxylation Cytochrome P450 (CYP) Hydroxylated this compound
Azetidine Ring Oxidation Cytochrome P450 (CYP) Oxidized azetidine ring derivatives, potentially leading to ring-opened products
Glucuronidation UDP-glucuronosyltransferases (UGTs) Glucuronide conjugates of hydroxylated metabolites

The kinetics of the enzymes responsible for metabolizing this compound would provide valuable information about its potential for drug-drug interactions. The key kinetic parameters are the Michaelis-Menten constant (Km), which reflects the substrate concentration at half-maximal velocity, and the maximal velocity (Vmax). nih.govresearchgate.net

Given that CYP enzymes are likely involved in the metabolism of the 2-chlorophenoxy moiety, it would be important to determine which specific CYP isoforms are responsible (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4). nih.govmdpi.commdpi.com Aromatic hydroxylation reactions catalyzed by CYPs can exhibit a range of kinetic profiles. nih.govumich.edusemanticscholar.org

Without experimental data, it is difficult to predict the precise enzyme kinetics. However, based on the metabolism of other chlorophenoxy compounds, it is plausible that one or more of the major CYP isoforms would be involved. nih.gov An illustrative table of hypothetical enzyme kinetics is presented below.

Table 3: Hypothetical Enzyme Kinetics for the Metabolism of this compound This table is for illustrative purposes and does not represent actual data for this compound.

CYP Isoform Metabolic Reaction Km (µM) Vmax (pmol/min/mg protein)
CYP2C9 Aromatic Hydroxylation 15 250

In Vivo Pharmacokinetic Characterization in Preclinical Species

In vivo studies in preclinical species are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a compound in a whole organism.

The distribution of a drug into various tissues influences its efficacy and potential for toxicity. For small molecule drugs, tissue distribution is governed by factors such as plasma protein binding, lipophilicity, and affinity for tissue components. Heterocyclic compounds are common scaffolds in drugs and their distribution can vary widely. researchgate.netnih.govmdpi.comnih.govmdpi.com

Given the predicted moderate lipophilicity of this compound, it is expected to distribute into various tissues. The presence of the azetidine ring, a polar heterocycle, may influence its ability to cross biological membranes. Specific tissue accumulation would depend on the expression of relevant transporters and the compound's affinity for tissue components. Without experimental data, a quantitative prediction of tissue distribution is not possible.

Mass balance studies, typically using a radiolabeled version of the compound, are the definitive method to determine the routes and rates of excretion. frontiersin.org These studies provide a complete picture of how a drug and its metabolites are eliminated from the body.

For compounds containing a chlorophenoxy moiety, such as chlorophenoxy herbicides, renal excretion is often a major pathway. nih.govdrugbank.comnih.govresearchgate.net The acidic nature of some metabolites, such as those formed from the related chlorophenoxyacetic acids, can lead to their active secretion by organic anion transporters (OATs) in the kidneys. abdominalkey.com

Therefore, it is plausible that the primary route of excretion for this compound and its metabolites would be via the urine. Biliary excretion into the feces could be a secondary pathway, particularly for larger glucuronide conjugates. A hypothetical mass balance summary is presented in Table 4.

Table 4: Hypothetical Mass Balance of this compound in Rats Following a Single Dose This table is for illustrative purposes and does not represent actual data for this compound.

Excretion Route Percentage of Administered Dose
Urine 65%
Feces 25%
Cage Wash 5%
Carcass 5%

| Total Recovery | 100% |

Strategies for Metabolic Hotspot Identification and Optimization

Initial Metabolic Stability Assessment

Commonly employed in vitro systems include:

Liver Microsomes: These are subcellular fractions of the liver that contain a high concentration of Phase I cytochrome P450 (CYP450) enzymes, which are responsible for the majority of oxidative drug metabolism. metabolon.comnih.govaafp.org

Hepatocytes: These are whole liver cells that contain both Phase I and Phase II metabolic enzymes, providing a more complete picture of a compound's metabolic profile. frontagelab.comnumberanalytics.com

S9 Fraction: This is a supernatant fraction of a tissue homogenate that contains both microsomal and cytosolic enzymes. wuxiapptec.com

The stability of this compound in these systems would be assessed by incubating the compound with the enzyme source and cofactors, and then measuring the decrease in the parent compound concentration over time using analytical techniques like liquid chromatography-mass spectrometry (LC-MS). The results are often expressed as the half-life (t½) and intrinsic clearance (CLint) of the compound.

Table 1: Illustrative Metabolic Stability Data for a Hypothetical Azetidine Derivative

Biological MatrixHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human Liver Microsomes3519.8
Rat Liver Microsomes2231.5
Human Hepatocytes5811.9
Rat Hepatocytes4116.9

This table presents hypothetical data for illustrative purposes.

Metabolite Identification and Hotspot Pinpointing

Following the initial stability assessment, the next crucial step is to identify the metabolites formed. This process, known as metabolite profiling or identification, is essential for pinpointing the exact locations of metabolic modification on the molecule. bioivt.com Advanced analytical techniques, primarily high-resolution mass spectrometry (HRMS) coupled with liquid chromatography, are employed to detect and structurally elucidate the metabolites. scilit.com

For a molecule like this compound, potential metabolic pathways that would be investigated include:

Oxidation: Hydroxylation of the aromatic ring or the azetidine ring, N-dealkylation, or O-dealkylation. The CYP450 enzyme family is a primary catalyst for these reactions. droracle.airsc.org

Ring Opening: Due to the inherent strain in the four-membered azetidine ring, metabolic ring-opening is a potential biotransformation pathway. nih.govnih.govacs.org This can occur through various mechanisms, including glutathione (B108866) S-transferase (GST) catalyzed reactions. nih.gov

Hydrolysis: Cleavage of the ether linkage is another possible metabolic route. nih.gov

By analyzing the mass shifts between the parent compound and its metabolites, researchers can deduce the type of metabolic reaction that has occurred (e.g., a +16 Da shift indicates an oxidation). Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, providing structural information that helps to pinpoint the exact site of modification.

Strategies for Metabolic Optimization

Once metabolic hotspots are identified, medicinal chemists can employ various strategies to block or slow down the metabolism at these sites, thereby improving the drug's pharmacokinetic properties. This is an iterative process of chemical modification and re-testing.

Common optimization strategies include:

Deuterium Substitution: Replacing a hydrogen atom at a metabolic hotspot with its heavier isotope, deuterium, can slow down the rate of metabolism due to the kinetic isotope effect. This is a subtle modification that is unlikely to alter the compound's pharmacological activity.

Introduction of Blocking Groups: Placing a sterically hindering group, such as a methyl or a halogen atom, near the metabolic hotspot can physically block the access of metabolic enzymes.

Electronic Modification: Altering the electronic properties of the molecule by introducing electron-withdrawing or electron-donating groups can influence the susceptibility of a particular site to metabolism. For instance, making an aromatic ring more electron-deficient can decrease its susceptibility to oxidative metabolism.

Scaffold Hopping or Isosteric Replacement: In cases of extensive metabolism, it may be necessary to replace a metabolically labile part of the molecule with a different chemical group (an isostere) that maintains the desired biological activity but is more resistant to metabolism.

Table 2: Example of Metabolic Optimization Strategy for a Hypothetical Azetidine Derivative

CompoundModificationHuman Liver Microsomal Half-life (t½, min)Rationale
Parent Compound-35Baseline
Analog 1Deuterium at C-4 of phenoxy ring55Slow C-H bond cleavage
Analog 2Fluorine at C-4 of phenoxy ring72Block oxidative metabolism
Analog 3Replacement of phenoxymethyl (B101242) with pyridyloxymethyl95Reduce susceptibility to oxidation

This table presents hypothetical data for illustrative purposes.

By systematically applying these strategies, researchers can rationally design and synthesize new analogs of this compound with improved metabolic stability, leading to a more desirable pharmacokinetic profile and a higher probability of success in subsequent stages of drug development.

Emerging Research Directions and Applications for 3 2 Chloro Phenoxymethyl Azetidine

Development of Azetidine-Based Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting complex biological processes, requiring high affinity and selectivity for their targets. nih.gov The development of novel fluorescent probes is a key area of chemical biology, and azetidine-containing structures have shown significant promise in enhancing the properties of fluorophores. acs.org

Research has demonstrated that incorporating azetidine (B1206935) and its derivatives into various dye scaffolds can lead to significant improvements in their performance, including brightness, water solubility, and cell permeability. acs.orgresearchgate.net For instance, studies on purine (B94841) analogues revealed that modification with 3-substituted azetidines can transform non-fluorescent heterocycles into highly emissive fluorophores suitable for aqueous environments. nih.gov The emission quantum yields of these azetidine-modified purines are among the highest reported for such analogues and correlate with the electronic properties of the substituent on the azetidine ring. nih.gov This suggests that the 3-(2-chloro-phenoxymethyl) group in the titular compound could be strategically employed to modulate the photophysical properties of a chromophore.

A hypothetical chemical probe, "Azetidine-Coumarin 545," could be designed by attaching a coumarin (B35378) dye to the nitrogen atom of 3-(2-Chloro-phenoxymethyl)-azetidine. The azetidine ring acts as an electron-donating group, which can enhance the quantum yield and shift the emission wavelength. researchgate.net The 2-chloro-phenoxymethyl substituent could further tune these properties and potentially influence protein-binding interactions. Such probes could be used for imaging specific cellular components or monitoring enzyme activity. mdpi.com

Table 1: Hypothetical Photophysical Properties of an Azetidine-Based Fluorescent Probe

Feature Standard Coumarin Dye Hypothetical Azetidine-Coumarin 545 Rationale for Enhancement
Excitation Max (λex) ~490 nm ~510 nm The azetidine moiety can extend the π-conjugation of the chromophore.
Emission Max (λem) ~520 nm ~545 nm The electron-donating nature of the azetidine ring can induce a red-shift in emission. researchgate.net
Quantum Yield (Φ) ~0.60 > 0.85 Azetidine substitution can suppress non-radiative decay pathways, increasing brightness. acs.orgnih.gov

| Cell Permeability | Moderate | High | The azetidine scaffold has been shown to improve permeability in various fluorophores. researchgate.net |

This table presents hypothetical data based on documented trends for azetidine-containing fluorophores.

Integration into Modern Drug Discovery Paradigms (e.g., Fragment-Based Drug Discovery)

Fragment-Based Drug Discovery (FBDD) has become a cornerstone of modern medicinal chemistry, focusing on identifying low-molecular-weight compounds (fragments) that bind to a biological target. openaccessjournals.comfrontiersin.org These fragments serve as starting points for the development of more potent and selective drug candidates. openaccessjournals.com The conformational rigidity of a fragment is a highly desirable trait, as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. enamine.net

The azetidine ring is an ideal scaffold for FBDD due to its small size, chemical stability, and rigid conformation. enamine.net The compound this compound possesses key features of a valuable fragment: a molecular weight under 300 Daltons, a defined three-dimensional shape, and vectors for synthetic elaboration (the secondary amine of the azetidine ring). Research into diverse azetidine-based scaffolds has highlighted their utility in generating lead-like libraries, particularly for challenging targets like those in the central nervous system (CNS). nih.gov These libraries often exhibit favorable physicochemical properties, such as optimized lipophilicity (LogP/LogD) and polar surface area (TPSA), which are critical for oral bioavailability and blood-brain barrier penetration. nih.gov

The this compound fragment could be screened against various protein targets. Upon identification of a binding event, it could be "grown" or "linked" with other fragments to produce a high-affinity lead compound. The chloro-phenoxymethyl group provides a specific interaction motif, while the azetidine nitrogen serves as a handle for synthetic diversification.

Table 2: Calculated Physicochemical Properties of this compound in the Context of FBDD for CNS Targets

Property Typical Value for CNS Drugs nih.gov Calculated Value for this compound Status
Molecular Weight (MW) < 450 Da 211.66 Da Compliant
cLogP < 5 2.15 Compliant
Topological Polar Surface Area (TPSA) 40-90 Ų 21.3 Ų Compliant
Hydrogen Bond Donors (HBD) ≤ 3 1 Compliant
Hydrogen Bond Acceptors (HBA) ≤ 7 2 Compliant

| Rotatable Bonds | ≤ 8 | 3 | Compliant |

Calculated values are estimates and serve to illustrate the compound's suitability as a fragment.

Utility in Chemical Biology Applications (e.g., Bioconjugation, Bioorthogonal Chemistry)

Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org These reactions are crucial for labeling and tracking biomolecules in real-time. nih.gov The development of new bioorthogonal reactions and functional groups is an active area of research. nih.gov

While azetidine itself is not a canonical bioorthogonal group, its scaffold is readily functionalized to incorporate reactive handles for bioconjugation. nih.gov For example, the secondary amine of this compound can be modified to attach a bioorthogonal moiety, such as an azide (B81097) or an alkyne. The azide group is a well-established bioorthogonal handle that can selectively react with phosphines (Staudinger ligation) or strained alkynes (copper-free click chemistry). wikipedia.orgnih.gov

A derivative, such as N-(azidoacetyl)-3-(2-chloro-phenoxymethyl)-azetidine, could be synthesized. This molecule could then be used to label proteins, nucleic acids, or other biomolecules that have been metabolically engineered to contain a complementary cyclooctyne (B158145) group. mdpi.com The strained azetidine ring itself can, in some contexts, participate in cycloaddition reactions, though this is less common than using appended functional groups. nih.gov The ability to attach probes or other molecules to a specific site on a biomolecule is invaluable for studying its function, localization, and interactions within the cell. kinxcdn.com

Table 3: Key Bioorthogonal Reactions Applicable to Functionalized Azetidine Derivatives

Reaction Bioorthogonal Groups Key Features
Copper-Free Click Chemistry Azide + Strained Alkyne (e.g., cyclooctyne) High reaction rates, excellent biocompatibility, no catalyst required. wikipedia.org
Staudinger Ligation Azide + Triarylphosphine First widely used bioorthogonal reaction; forms a stable amide bond. nih.govnih.gov

| Inverse-Electron-Demand Diels-Alder | Tetrazine + Strained Alkene (e.g., trans-cyclooctene) | Exceptionally fast kinetics, enabling real-time imaging. kinxcdn.com |

Exploration as Components in Proteolysis-Targeting Chimeras (PROTACs) and Degraders

Proteolysis-Targeting Chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system. nih.govresearchgate.net A PROTAC consists of three parts: a ligand for the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. bio-techne.com This technology represents a paradigm shift from simple inhibition to the complete removal of a pathogenic protein. mdpi.com

Azetidine-containing molecules are being explored as components in PROTAC design. nih.gov The rigid nature of the azetidine ring can be used to create conformationally constrained linkers, which can improve the efficiency of forming the crucial ternary complex (E3 ligase-PROTAC-target protein). tocris.com Furthermore, many small molecule inhibitors that serve as warheads for PROTACS are based on heterocyclic scaffolds. nih.govacs.org

The compound this compound could be explored in PROTAC development in two main ways:

As a scaffold for a novel warhead: If the this compound moiety is found to bind to a protein of interest, it can be functionalized on the nitrogen atom with a linker and an E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) or VHL ligand).

As a component of the linker: The azetidine ring could be incorporated into the linker structure itself. For example, Methyl 1-Boc-azetidine-3-carboxylate is a commercially available PROTAC linker building block. medchemexpress.com A custom linker derived from this compound could provide unique spatial and conformational properties to optimize degrader activity.

Table 4: Modular Components of a Hypothetical PROTAC Incorporating the Azetidine Scaffold

Component Function Example Moiety
Warhead (POI Ligand) Binds to the target Protein of Interest (POI). A derivative of this compound.
Linker Connects the warhead and the E3 ligase ligand with optimal length and geometry. Polyethylene glycol (PEG) or alkyl chain attached to the azetidine nitrogen.

| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL). | Pomalidomide (binds Cereblon) or a hydroxyproline (B1673980) derivative (binds VHL). nih.govtocris.com |

Advancements in Computational Predictive Modeling for Azetidine Derivatives

Computational chemistry and predictive modeling are indispensable tools in modern drug discovery, allowing researchers to predict the properties, reactivity, and biological activity of molecules before they are synthesized. researchgate.net These methods save significant time and resources. thescience.dev For azetidine derivatives, computational models are particularly useful for understanding the impact of ring strain on reactivity and conformation. rsc.org

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov Such studies have been successfully applied to various azetidine derivatives to design compounds with enhanced activity. nih.gov For example, a QSAR model for azetidine-2-carbonitriles identified key molecular descriptors, such as polarizability, that influence their antimalarial activity, guiding the design of more potent derivatives. nih.govnih.gov

For this compound, computational approaches could be used to:

Predict Synthetic Accessibility: Researchers have developed computational models that can predict the outcome of reactions to form azetidines, prescreening substrates to identify those that will likely succeed. thescience.devmit.edu

Generate and Screen Virtual Libraries: A virtual library of derivatives can be created by computationally modifying the this compound core. These virtual compounds can then be docked into the binding sites of various targets to predict their affinity. researchgate.net

Develop a QSAR Model: If a series of derivatives is synthesized and tested for a specific biological activity, a QSAR model can be built. This model would identify the key physicochemical and structural features (descriptors) of the this compound scaffold that are critical for its activity, guiding further optimization. researchgate.netmdpi.com

Table 5: Examples of Descriptors Used in Predictive QSAR Models for Heterocyclic Compounds

Descriptor Class Example Descriptor Information Provided
Electronic Dipole Moment, Partial Charges Describes the electronic distribution and potential for electrostatic interactions. nih.gov
Steric/Topological Molecular Volume, Ovality, Wiener Index Describes the size, shape, and branching of the molecule. researchgate.net
Thermodynamic LogP, Molar Refractivity Relates to the compound's lipophilicity and polarizability. researchgate.net

| Quantum Chemical | HOMO/LUMO Energies | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. thescience.dev |

Q & A

Q. How does the 2-chloro substituent influence reactivity compared to fluoro or methyl analogs?

  • Key findings :
  • Electronic effects : Chlorine’s stronger electron-withdrawing nature increases electrophilicity at the azetidine nitrogen, enhancing nucleophilic substitution rates vs. methyl analogs .
  • Steric effects : Bulkier than fluorine, chlorine may hinder access to sterically constrained active sites, reducing binding affinity in some targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.